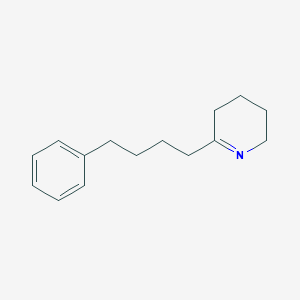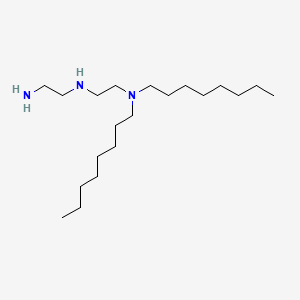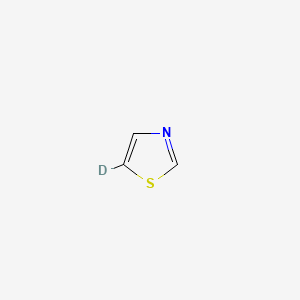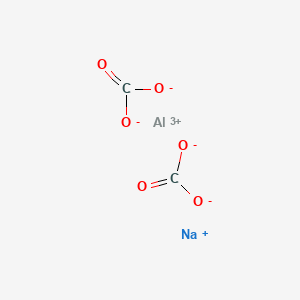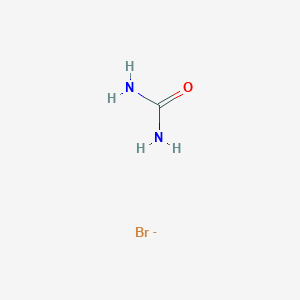
Cesium diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cesium diiodide is an inorganic compound composed of cesium and iodine, with the chemical formula CsI₂ It is a crystalline solid that is typically white in appearance
準備方法
Synthetic Routes and Reaction Conditions: Cesium diiodide can be synthesized through the direct reaction of cesium metal with iodine. The reaction is typically carried out in an inert atmosphere to prevent the oxidation of cesium. The reaction can be represented as:
2Cs+I2→2CsI
Industrial Production Methods: In industrial settings, this compound is often produced by reacting cesium carbonate with hydroiodic acid. The reaction conditions involve controlled temperatures and pressures to ensure the complete conversion of reactants to the desired product. The reaction can be represented as:
Cs2CO3+2HI→2CsI+H2O+CO2
化学反応の分析
Types of Reactions: Cesium diiodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cesium iodate (CsIO₃) in the presence of strong oxidizing agents.
Reduction: It can be reduced back to cesium metal and iodine under specific conditions.
Substitution: this compound can participate in substitution reactions where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Cesium iodate (CsIO₃)
Reduction: Cesium metal (Cs) and iodine (I₂)
Substitution: Cesium chloride (CsCl) or cesium bromide (CsBr)
科学的研究の応用
Cesium diiodide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: this compound is utilized in biological studies to investigate the effects of cesium ions on cellular processes.
Industry: this compound is used in the production of scintillation detectors and other radiation detection devices.
作用機序
The mechanism of action of cesium diiodide involves the interaction of cesium ions with molecular targets and pathways within biological systems. Cesium ions can replace potassium ions in cellular processes, affecting the function of ion channels and transporters. This can lead to changes in cellular signaling, membrane potential, and overall cellular function.
類似化合物との比較
Cesium iodide (CsI): A closely related compound with similar properties but different stoichiometry.
Cesium chloride (CsCl): Another cesium halide with distinct chemical and physical properties.
Cesium bromide (CsBr): Similar to cesium diiodide but with bromine instead of iodine.
Uniqueness: this compound is unique due to its specific chemical composition and the resulting properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
56749-51-0 |
|---|---|
分子式 |
CsI2- |
分子量 |
386.7144 g/mol |
IUPAC名 |
cesium;diiodide |
InChI |
InChI=1S/Cs.2HI/h;2*1H/q+1;;/p-2 |
InChIキー |
UZVVKYYCGIMRJO-UHFFFAOYSA-L |
正規SMILES |
[I-].[I-].[Cs+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





